molecular formula C10H11N3O2 B098656 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16953-81-4

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B098656
CAS RN: 16953-81-4
M. Wt: 205.21 g/mol
InChI Key: LMOBTBKXWNTLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation.

Mechanism Of Action

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, endothelial cells, and other cell types, and is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation. By blocking the P2Y1 receptor, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits platelet aggregation and thrombus formation, and reduces inflammation.

Biochemical And Physiological Effects

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have a protective effect on the heart during ischemia-reperfusion injury, suggesting that it may have potential therapeutic applications for the treatment of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used for the treatment of thrombotic and inflammatory diseases. Another area of interest is the investigation of the potential therapeutic applications of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione for the treatment of cardiovascular diseases such as stroke and myocardial infarction. Finally, further research is needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a promising candidate for the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis. 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

CAS RN

16953-81-4

Product Name

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1,3,6-trimethylpyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c1-6-4-5-7-8(11-6)9(14)13(3)10(15)12(7)2/h4-5H,1-3H3

InChI Key

LMOBTBKXWNTLAB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C

synonyms

1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Origin of Product

United States

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